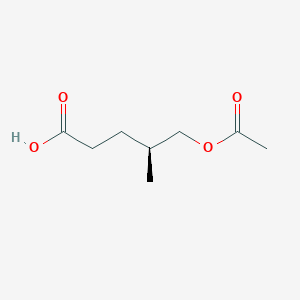

(S)-5-Acetoxy-4-methylpentanoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-5-Acetoxy-4-methylpentanoic Acid is an organic compound with a specific stereochemistry, indicated by the (4S) configuration This compound is characterized by the presence of an acetyloxy group and a methyl group attached to a pentanoic acid backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Acetoxy-4-methylpentanoic Acid typically involves the esterification of 4-methylpentanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and advanced purification techniques ensures the consistent production of high-quality this compound.

化学反応の分析

Hydrolysis Reactions

The acetoxy group undergoes hydrolysis under acidic or basic conditions to yield (S)-5-hydroxy-4-methylpentanoic acid. Key observations:

-

Acid-Catalyzed Hydrolysis :

In methanol with acetyl chloride (AcCl) at 0°C, the acetoxy group is selectively cleaved, preserving stereochemistry. This method achieves 88% yield of the hydroxy acid . -

Base-Catalyzed Hydrolysis :

Treatment with sodium hydroxide (NaOH) in aqueous THF at room temperature generates the corresponding carboxylate salt, which can be acidified to recover the free hydroxy acid .

Oxidation Reactions

The secondary alcohol (post-hydrolysis) can be oxidized to a ketone or further processed:

-

Jones Oxidation :

Using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C converts (S)-5-hydroxy-4-methylpentanoic acid to 4-methyl-5-oxopentanoic acid with 65% yield . -

Enzymatic Oxidation :

NAD⁺-dependent dehydrogenases selectively oxidize the alcohol to the ketone without racemization, offering a stereocontrolled route for chiral ketone synthesis .

Esterification and Amidation

The carboxylic acid group participates in coupling reactions:

Stability and Reactivity Trends

-

Thermal Stability : Degrades above 150°C via decarboxylation, forming 4-methylpent-4-enoic acid .

-

pH Sensitivity : Stable in neutral conditions but undergoes rapid lactonization under acidic conditions (pH < 3) to form a γ-lactone.

Comparative Reactivity with Analogues

| Compound | Key Functional Group | Reactivity |

|---|---|---|

| (S)-5-Acetoxy-4-methylpentanoic acid | Acetoxy, carboxylic acid | High stereoselectivity in ester hydrolysis |

| 2-Carbamoyl-4-methylpentanoic acid | Carbamoyl, carboxylic acid | Preferential amidation over esterification |

| 5-Bromo-4-methylpentanoic acid | Bromine, carboxylic acid | Nucleophilic substitution at C5 |

Mechanistic Insights

科学的研究の応用

Organic Synthesis

(S)-5-Acetoxy-4-methylpentanoic acid serves as a valuable building block in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules due to its functional groups that allow for further chemical modifications.

Biological Studies

Research indicates that this compound may interact with lipid membranes and proteins, potentially affecting membrane fluidity and protein function. Preliminary studies suggest its involvement in metabolic pathways, making it a candidate for further investigation in biochemical research.

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects. Its unique stereochemistry could influence drug design, particularly in developing new pharmaceuticals targeting specific biological pathways or receptors.

Industrial Applications

In the chemical industry, this compound is used as an intermediate in the synthesis of specialty chemicals and other complex molecules, contributing to the production of various consumer products.

Case Studies and Research Findings

Research on this compound has been limited but promising:

- Interaction Studies : Initial studies have shown that this compound may modulate enzymatic activities through competitive inhibition at receptor sites.

- Therapeutic Potential : Investigations into its role as a precursor in drug synthesis have indicated possible applications in treating metabolic disorders.

- Biochemical Pathways : Ongoing studies aim to elucidate the specific pathways affected by this compound, including its impact on lipid metabolism and protein interactions.

Future Research Directions

Given the preliminary findings regarding this compound, future research should focus on:

- Detailed Mechanistic Studies : Understanding the biochemical pathways affected by this compound.

- In Vivo Studies : Evaluating biological effects within living organisms to validate laboratory findings.

- Therapeutic Applications : Exploring its potential as a therapeutic agent for various diseases.

作用機序

The mechanism of action of (S)-5-Acetoxy-4-methylpentanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards its molecular targets.

類似化合物との比較

Similar Compounds

(4R)-5-Acetyloxy-4-methylpentanoic acid: The enantiomer of (S)-5-Acetoxy-4-methylpentanoic Acid, differing only in the stereochemistry at the fourth carbon.

5-Acetyloxy-4-methylpentanoic acid: Lacks the specific stereochemistry, resulting in a racemic mixture.

4-Methylpentanoic acid: The parent compound without the acetyloxy group.

Uniqueness

This compound is unique due to its specific (4S) stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

生物活性

(S)-5-Acetoxy-4-methylpentanoic acid is a chiral compound with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.09 g/mol. Its unique structure, characterized by an acetoxy group attached to a branched pentanoic acid backbone, positions it as a candidate for various biochemical applications, particularly in drug development and synthetic organic chemistry. This article delves into the biological activity of this compound, exploring its potential interactions, mechanisms, and implications for future research.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features an acetoxy group (-OCOCH₃) which significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

Preliminary studies suggest that this compound interacts with lipid membranes and proteins due to its hydrophobic nature. These interactions may affect membrane fluidity and protein function, potentially influencing various cellular processes. However, comprehensive studies are necessary to elucidate the specific mechanisms involved.

Interaction Studies

Research indicates that the compound may exhibit binding affinities with various biological targets. The following table summarizes potential interaction pathways:

| Target | Interaction Type | Potential Effects |

|---|---|---|

| Lipid Membranes | Membrane fluidity | Altered permeability and signaling |

| Proteins | Binding affinity | Modulation of enzymatic activities |

| Receptors | Competitive inhibition | Potential therapeutic applications |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds. The following table compares these compounds based on their structural features and potential biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylpentanoic Acid | Branched-chain fatty acid | Lacks acetoxy group; simpler structure |

| 2-Carbamoyl-4-methylpentanoic Acid | Contains a carbamoyl group | Different functional group affecting reactivity |

| 3-Hydroxy-4-methylpentanoic Acid | Hydroxyl group instead of acetoxy | Potentially different biological activities |

The presence of the acetoxy group in this compound is critical for its unique biological properties compared to these structurally similar compounds.

Future Research Directions

Given the promising preliminary findings regarding this compound, future research should focus on:

- Detailed Mechanistic Studies : Investigating the exact biochemical pathways affected by this compound.

- In Vivo Studies : Assessing the biological effects in living organisms to validate laboratory findings.

- Therapeutic Applications : Exploring its potential as a therapeutic agent in treating metabolic disorders or other diseases.

特性

IUPAC Name |

(4S)-5-acetyloxy-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(3-4-8(10)11)5-12-7(2)9/h6H,3-5H2,1-2H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLVCORVKBNFRN-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC(=O)O)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。